- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)

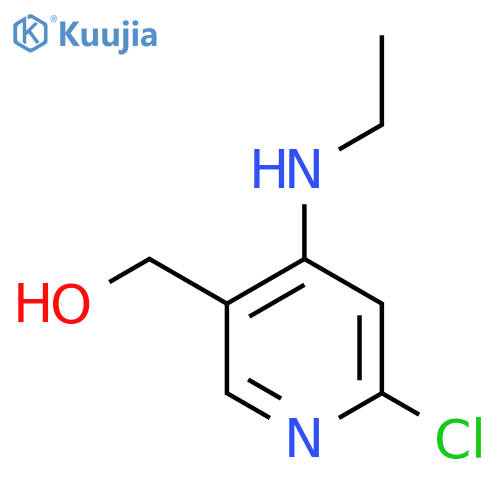

959162-99-3 structure

Nom du produit:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Propriétés chimiques et physiques

Nom et identifiant

-

- 6-chloro-4-(ethylamino)-3-Pyridinemethanol

- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol

- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine

- MPXJZSOEDMDXJO-UHFFFAOYSA-N

- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-

- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol

- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)

- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol

- 959162-99-3

- DA-36294

- CS-0168595

- BS-52864

- F71710

- SCHEMBL4281181

- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

-

- MDL: MFCD20685998

- Piscine à noyau: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)

- La clé Inchi: MPXJZSOEDMDXJO-UHFFFAOYSA-N

- Sourire: ClC1=CC(=C(C=N1)CO)NCC

Propriétés calculées

- Qualité précise: 186.0559907g/mol

- Masse isotopique unique: 186.0559907g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 3

- Complexité: 134

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.8

- Surface topologique des pôles: 45.2

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1229558-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 95% | 1g |

$600 | 2024-06-03 | |

| Aaron | AR01DFRU-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 250mg |

$6.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-100mg |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 100mg |

¥45.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 1g |

¥120.00 | 2024-04-23 | |

| 1PlusChem | 1P01DFJI-100mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 97% | 100mg |

$25.00 | 2024-04-19 | |

| A2B Chem LLC | AX05486-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 250mg |

$17.00 | 2024-07-18 | |

| Ambeed | A1501937-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 97+% | 1g |

$18.0 | 2025-02-25 | |

| A2B Chem LLC | AX05486-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 1g |

$24.00 | 2024-07-18 | |

| A2B Chem LLC | AX05486-5g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 5g |

$77.00 | 2024-07-18 | |

| Aaron | AR01DFRU-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 1g |

$10.00 | 2025-02-12 |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Référence

- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, cooled

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

Référence

- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

Référence

- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

Référence

- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

Référence

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol , Ethyl acetate

1.2 Reagents: Methanol , Ethyl acetate

Référence

- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Référence

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 12 h, 55 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Référence

- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, 5 °C; 1 h, 5 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

Référence

- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Sodium hydroxide , Water

1.2 Reagents: Sodium hydroxide , Water

Référence

- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Méthode de production 12

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

Référence

- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Littérature connexe

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol) Produits connexes

- 2411274-76-3(Propanamide, 2-chloro-N-[3-[(3-chlorophenyl)methyl]tetrahydro-3-furanyl]-)

- 61908-24-5(2-methyl-5-(oxiran-2-yl)-2,3-dihydro-1-benzofuran)

- 1807206-83-2(2,6-Bis(trifluoromethyl)-4-(difluoromethoxy)phenol)

- 941-37-7(1-Bromo-3,5-dimethyladamantane)

- 1823902-98-2(5-Methoxy-1,2,4triazolo1,5-apyrazine)

- 907985-64-2(tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate)

- 73809-05-9(3-epi-25-Hydroxy Vitamin D3)

- 1807246-63-4(Ethyl 4-cyano-2-hydroxymethyl-6-(trifluoromethoxy)benzoate)

- 1207044-69-6(1-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine)

- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)

Fournisseurs recommandés

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Minglong (Xianning) Medicine Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif